2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
Overview
Description
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, commonly referred to as Boc-Azabicyclohexane-1-carboxylic acid (Boc-ABH), is an organic compound that has a wide range of applications in organic chemistry. Boc-ABH is a versatile building block used in various syntheses, such as the synthesis of heterocyclic compounds, peptides, and other biologically active molecules. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other important compounds. Boc-ABH is a useful tool for organic chemists due to its ability to form stable bonds with a variety of functional groups.
Scientific Research Applications
Synthesis and Scalability
- A study by Wang Gan et al. (2013) details a scalable synthesis of a derivative of 2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid, highlighting the stereoselectivity of a cyclopropanation step crucial for its synthesis (Wang Gan et al., 2013).
Stereoisomer Synthesis
- Research by Bettina Bakonyi et al. (2013) focuses on synthesizing all four stereoisomers of a similar compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, using a process that significantly shortens known literature procedures (Bettina Bakonyi et al., 2013).
Precursor to Constrained β-Amino Acids
- G. Krow et al. (2016) describe the regioselective introduction and transformation of substituents in N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane, a precursor to conformationally constrained β-amino acids (G. Krow et al., 2016).
Glutamic Acid Analogue Synthesis
- The synthesis of a glutamic acid analogue from L-serine using a 2-substituted 7-azabicyclo[2.2.1]heptane structure is reported by B. P. Hart and H. Rapoport (1999). This demonstrates the compound's application in producing complex amino acid analogues (B. P. Hart & H. Rapoport, 1999).
Dipeptide Mimetic Synthesis
- Research by P. Mandal et al. (2005) explores the synthesis of azabicyclo[X.Y.0]alkane amino acids, highlighting their utility as rigid dipeptide mimetics in peptide-based drug discovery (P. Mandal et al., 2005).
Inhibitor of Ethylene Biosynthesis
- F. L. Switzer et al. (1989) synthesized 2-aza-bicyclo[3.1.0]hexane-1-carboxylic acid, demonstrating its potential as an inhibitor of ethylene biosynthesis in plant tissues (F. L. Switzer et al., 1989).
Conformationally Constrained Amino Acids
- J. Carreras et al. (2010) reported the synthesis of novel azabicyclic amino acids in enantiopure forms using a ring-opening metathesis method, demonstrating another application in amino acid analogue production (J. Carreras et al., 2010).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434543 | |
Record name | 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
CAS RN |
1251004-87-1, 1807940-61-9 | |
Record name | 2-Azabicyclo[3.1.0]hexane-1,2-dicarboxylic acid, 2-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00434543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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